N-[(oxolan-2-yl)methyl]quinolin-4-amine
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Overview
Description
N-[(oxolan-2-yl)methyl]quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]quinolin-4-amine typically involves the reaction of quinoline derivatives with oxolane (tetrahydrofuran) derivatives. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an oxolane derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as transition metals may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-[(oxolan-2-yl)methyl]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting specific molecular pathways in diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound can interfere with cellular pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the oxolane moiety.
4-Aminoquinoline: A derivative with an amino group at the 4-position, known for its antimalarial properties.
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Another quinoline derivative with anticancer activity.
Uniqueness
N-[(oxolan-2-yl)methyl]quinolin-4-amine is unique due to the presence of the oxolane moiety, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)quinolin-4-amine |
InChI |
InChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-8-15-13)16-10-11-4-3-9-17-11/h1-2,5-8,11H,3-4,9-10H2,(H,15,16) |
InChI Key |
KVHHCYCIBKJVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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